Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein interactions. The molecular formula for this compound is , and its IUPAC name reflects its complex structure, which includes both a tert-butyl ester and a fluorinated amino group.
The chemical reactivity of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester can be understood through its functional groups. The carboxylic acid moiety can undergo esterification reactions, while the amino group can participate in nucleophilic substitutions and other amine-related reactions. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its reactivity with biological targets.
Research indicates that compounds similar to trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester exhibit significant biological activity, particularly in inhibiting protein-protein interactions. For instance, it has been studied as an inhibitor of the menin-mixed lineage leukemia interaction, which is relevant in certain types of leukemia and other cancers . The biological implications of this compound suggest potential therapeutic applications in oncology.
The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis techniques. One common approach includes:
Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester has potential applications in:
Interaction studies have shown that trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester can effectively inhibit specific protein-protein interactions, particularly those involving menin and mixed lineage leukemia proteins . These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and interaction dynamics.
Several compounds share structural features with trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, including:
Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester stands out due to its specific spirocyclic structure combined with both amino and carboxylic functionalities, allowing for diverse interactions within biological systems that may not be present in simpler analogs or derivatives.
The compound features a spiro[4.4]nonane scaffold, comprising two fused five-membered rings sharing a single sp³-hybridized carbon atom. The trans configuration at positions 7 and 8 positions the amino (-NH₂) and fluoro (-F) groups on opposite faces of the bicyclic system, as inferred from analogous spirocyclic structures. The tert-butyl ester moiety at position 2 enhances steric bulk and lipophilicity, influencing both synthetic accessibility and biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃FN₂O₂ |
| Molecular Weight | 258.33 g/mol |
| IUPAC Name | trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester |
The nitrogen atom embedded in the spirocyclic core (2-aza) introduces basicity and potential hydrogen-bonding capabilities, critical for interactions with biological targets.
¹H NMR analysis of similar spirocyclic lactams reveals distinct splitting patterns due to the spiro junction and trans substituents. For example, the C(6) protons in analogous structures exhibit chemical shift differences (Δδ) of 0.5–0.9 ppm, reflecting anisotropic shielding effects from adjacent rings. The fluorine atom induces coupling constants (JH-F) of ~47–50 Hz in ¹⁹F NMR, consistent with its electronegative influence.
The ester carbonyl (C=O) stretch appears at 1725–1740 cm⁻¹, while the amino group (-NH₂) shows symmetric and asymmetric stretching vibrations at 3350–3450 cm⁻¹. The absence of a carboxylic acid O-H stretch (2500–3300 cm⁻¹) confirms successful tert-butyl esterification.
Electrospray ionization (ESI-MS) of the compound yields a molecular ion peak at m/z 258.33 [M+H]⁺, corroborating the molecular formula. Fragmentation patterns include loss of the tert-butyl group (-C₄H₉) at m/z 201 and subsequent cleavage of the spiro ring.
While direct X-ray data for this specific compound is unavailable, studies of related spiro systems (e.g., (trans)-7,8-Dimethyl-spiro[4.4]nonan-2-one) reveal a puckered conformation with dihedral angles of 110–120° between the fused rings. The trans substituents adopt equatorial positions to minimize steric strain, as observed in pyroglutamic acid-derived spirocycles.
Key Observations from Analogous Structures: